molecular formula C13H8F3N3S B2838174 3-[(4-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile CAS No. 338407-42-4

3-[(4-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile

Cat. No.: B2838174
CAS No.: 338407-42-4
M. Wt: 295.28
InChI Key: UWKUWUCYEQMWDX-UHFFFAOYSA-N
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Description

3-[(4-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is a complex organic compound characterized by the presence of an aminophenyl group, a sulfanyl linkage, a trifluoromethyl group, and a pyridinecarbonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloropyridine and a nitrile compound under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a trifluoromethylation reaction, which can be achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.

    Attachment of the Aminophenyl Group: The aminophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, where an aminophenyl thiol reacts with the pyridine derivative.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under appropriate conditions.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-[(4-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features may interact with biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, the compound is explored for its potential anti-inflammatory, anticancer, and antimicrobial properties. Its ability to modulate biological pathways makes it a promising lead compound in drug discovery.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-[(4-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The aminophenyl and pyridinecarbonitrile moieties can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methylphenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
  • 3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
  • 3-[(4-Nitrophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile

Uniqueness

Compared to similar compounds, 3-[(4-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is unique due to the presence of the aminophenyl group, which can engage in additional hydrogen bonding and electrostatic interactions. This enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

3-(4-aminophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3S/c14-13(15,16)8-5-12(11(6-17)19-7-8)20-10-3-1-9(18)2-4-10/h1-5,7H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKUWUCYEQMWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2=C(N=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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